rel-1-(tert-Butyl) 3-ethyl (3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-1,3-dicarboxylate

Description

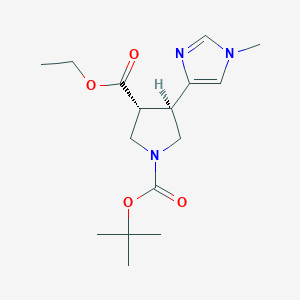

rel-1-(tert-Butyl) 3-ethyl (3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-1,3-dicarboxylate is a chiral pyrrolidine derivative featuring a tert-butyl ester at position 1 and an ethyl ester at position 3. Pyrrolidine scaffolds are widely employed in medicinal chemistry due to their conformational rigidity and compatibility with biological targets, such as enzymes or receptors . The tert-butyl ester group is commonly used as a protecting moiety in multi-step syntheses, as seen in analogous carbamate and dicarboxylate intermediates .

Properties

Molecular Formula |

C16H25N3O4 |

|---|---|

Molecular Weight |

323.39 g/mol |

IUPAC Name |

1-O-tert-butyl 3-O-ethyl (3R,4R)-4-(1-methylimidazol-4-yl)pyrrolidine-1,3-dicarboxylate |

InChI |

InChI=1S/C16H25N3O4/c1-6-22-14(20)12-8-19(15(21)23-16(2,3)4)7-11(12)13-9-18(5)10-17-13/h9-12H,6-8H2,1-5H3/t11-,12-/m0/s1 |

InChI Key |

NSXSCMZZCNHHDT-RYUDHWBXSA-N |

Isomeric SMILES |

CCOC(=O)[C@H]1CN(C[C@@H]1C2=CN(C=N2)C)C(=O)OC(C)(C)C |

Canonical SMILES |

CCOC(=O)C1CN(CC1C2=CN(C=N2)C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Biological Activity

rel-1-(tert-Butyl) 3-ethyl (3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-1,3-dicarboxylate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure, incorporating a tert-butyl group, an ethyl group, and an imidazole moiety, which may contribute to its pharmacological properties.

The molecular formula for this compound is C16H25N3O4. Its structural complexity allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Biological Activities

Research indicates that pyrrolidine derivatives exhibit a range of biological activities, including:

- Antiviral Activity : Some studies suggest that compounds similar to this compound have shown promising antiviral effects against several viruses.

- Anticancer Properties : Preliminary investigations have indicated potential anticancer effects, particularly in inhibiting tumor cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Anticancer | Suppression of cancer cell growth | |

| Enzyme Inhibition | Potential inhibition of specific enzymes |

The biological activity of this compound may be attributed to its ability to bind to specific biological targets. Interaction studies have highlighted its binding affinity to receptors involved in key signaling pathways. Techniques such as surface plasmon resonance and molecular docking studies have been utilized to elucidate these interactions.

Case Study 1: Antiviral Activity

A study conducted on pyrrolidine derivatives demonstrated that this compound exhibited significant antiviral activity against influenza virus. The compound was shown to inhibit viral replication by interfering with the viral entry mechanism.

Case Study 2: Anticancer Effects

In vitro studies on human cancer cell lines revealed that this compound could induce apoptosis in cancer cells. The mechanism involved the activation of caspase pathways, leading to programmed cell death. Further research is needed to explore its efficacy in vivo.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrrolidine Ring : Utilizing starting materials like tert-butyl 3-ethyl pyrrole.

- Functionalization : Introducing the imidazole moiety through coupling reactions.

- Purification : Employing techniques such as recrystallization or chromatography to obtain the final product with high purity.

Comparison with Similar Compounds

Key Observations :

- Ester Stability : The tert-butyl group in the target compound likely enhances steric protection of the carboxylate, similar to Product 9 and Compound 1030, which use tert-butyl carbamates for stability during synthesis . Ethyl esters, as in the target compound, may offer faster deprotection under mild acidic conditions compared to tert-butyl.

- Heterocyclic Influence: The 1-methylimidazole substituent distinguishes the target compound from analogs with fused heterocycles (e.g., pyrrolo-pyridine or imidazo-pyrrolo-pyrazine in and ).

- Stereochemistry : The (3R,4R) configuration is a critical differentiator. Stereochemical alignment often dictates binding affinity in drug candidates, as seen in kinase inhibitors like those derived from Compound 1030 .

Preparation Methods

Starting Materials and Key Intermediates

- Boc-protected amino acids or pyrrolidine derivatives serve as starting points.

- (S)- or (R)-configured amino acid derivatives are used to control stereochemistry.

- Imidazolyl-carbamate intermediates are employed to introduce the imidazole moiety efficiently.

Stepwise Synthetic Approach

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of Boc-protected pyrrolidine-3-carboxylic acid derivative | Commercially available or prepared by literature methods | Provides stereochemical control |

| 2 | Coupling of the imidazolyl moiety to the amino acid or pyrrolidine intermediate | Amide coupling agents (e.g., EDC, HATU) or carbamate formation reagents | Imidazolyl-carbamate intermediates facilitate this step |

| 3 | Deprotection of Boc group | Trifluoroacetic acid (TFA) in neat or diluted conditions | Yields free amine for further functionalization |

| 4 | Introduction of tert-butyl and ethyl ester groups | Esterification or transesterification reactions | tert-Butyl ester introduced via tert-butyl chloroformate or similar reagents |

| 5 | Final purification | Preparative thin-layer chromatography (TLC), reverse-phase HPLC | Ensures stereochemical purity and isolation of the target compound |

This sequence is supported by a modified general procedure reported in the synthesis of related pyrrolidine derivatives with imidazole substituents, as described in medicinal chemistry research.

Stereoselective Hydrogenation and Functionalization

- For the preparation of stereochemically pure (3R,4R) or (3R,4S) isomers, hydrogenation of olefinic intermediates using homogeneous catalysts such as Wilkinson’s catalyst has been successfully employed.

- The free carboxylate group on the pyrrolidine ring can act as a directing group to facilitate selective hydrogenation, improving yield and stereoselectivity.

- Alternative methods include single electron transfer reductions (e.g., Li/NH_3) for specific diastereomers, but homogeneous hydrogenation is preferred due to milder conditions and better selectivity.

Alternative Synthetic Routes

- Some routes invert the sequence of coupling and deprotection steps to simplify protecting group manipulations.

- The imidazolyl moiety can be coupled either before or after deprotection, depending on the availability of intermediates and the desired synthetic efficiency.

- Suzuki coupling reactions have been used in related pyrrolidine derivatives for aryl substitutions, which may be adapted for imidazole installation if necessary.

Summary Table of Preparation Methods

Analytical and Characterization Data

- NMR (1H and 13C) confirms the stereochemistry and substitution pattern.

- Mass spectrometry and elemental analysis verify molecular weight and composition.

- Optical rotation measurements confirm stereochemical purity.

- High-performance liquid chromatography (HPLC) ensures compound purity above 95%.

Q & A

Q. How can the stereochemical configuration of the (3R,4R)-pyrrolidine core in this compound be experimentally confirmed?

Methodological Answer: X-ray crystallography is the gold standard for unambiguous stereochemical confirmation. For compounds resistant to crystallization, advanced NMR techniques (e.g., NOESY or J-based coupling analysis) can correlate spatial relationships between protons. Comparative optical rotation or chiral HPLC with reference standards (e.g., using columns like Chiralpak AD-H) may also validate enantiopurity .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures containing imidazole byproducts?

Methodological Answer: Gradient silica gel chromatography with eluents like ethyl acetate/hexane (10–50%) is effective. If polar impurities persist, reverse-phase HPLC (C18 column, methanol/water mobile phase) or recrystallization from ethanol/water mixtures can improve purity. Monitoring via TLC (UV/iodine staining) or LC-MS ensures separation efficiency .

Q. How can the solubility profile of this compound be optimized for in vitro biological assays?

Methodological Answer: Solubility screening in DMSO (primary solvent) should be followed by dilution into aqueous buffers (PBS, pH 7.4). For low solubility, co-solvents like PEG-400 (<10%) or cyclodextrin-based formulations can enhance dissolution. Dynamic light scattering (DLS) monitors aggregation .

Intermediate Research Questions

Q. What analytical techniques are critical for assessing the stability of the tert-butyl and ethyl ester groups under acidic/basic conditions?

Methodological Answer: Stability studies (pH 1–12, 25–37°C) should employ LC-MS to track hydrolysis. Time-resolved ¹H NMR in deuterated solvents (e.g., D₂O/CD₃CN) quantifies degradation kinetics. FT-IR detects ester carbonyl (1730–1750 cm⁻¹) loss, confirming cleavage .

Q. How can synthetic routes be designed to minimize epimerization at the (3R,4R) centers during carboxylate coupling?

Methodological Answer: Use low-temperature (-20°C) coupling conditions with HATU/DIPEA in anhydrous DMF. Protecting group strategies (e.g., Boc for amines) and sterically hindered bases reduce racemization. Mid-reaction monitoring via chiral HPLC ensures stereochemical integrity .

Q. What strategies resolve discrepancies between theoretical and observed molecular ion peaks in HRMS analysis?

Methodological Answer: Calibrate the instrument with sodium formate clusters. Verify isotopic patterns (e.g., for Cl/F-containing impurities) and consider adduct formation (Na⁺/K⁺). Post-acquisition data processing tools (e.g., MassHunter) deconvolute overlapping signals .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with imidazole-recognizing enzymes (e.g., cytochrome P450 isoforms)?

Methodological Answer: Molecular docking (AutoDock Vina) using crystal structures (PDB: 4D7A for CYP3A4) identifies binding poses. MD simulations (AMBER) assess stability of ligand-enzyme complexes. Free energy perturbation (FEP) calculations quantify binding affinity changes upon structural modifications .

Q. What experimental approaches reconcile contradictory data between NMR purity and HPLC chromatograms?

Methodological Answer: NMR-detectable impurities (e.g., solvents, water) may not ionize in LC-MS. Use ¹³C NMR or DEPT-135 to identify non-protonated contaminants. Cross-validate with orthogonal methods like elemental analysis or combustion-based purity assays .

Q. How can isotopic labeling (²H/¹³C) at the pyrrolidine ring aid in metabolic pathway tracing?

Methodological Answer: Synthesize labeled analogs via Pd-catalyzed hydrogenation with deuterium gas or ¹³C-enriched carbonyl precursors. LC-MS/MS tracks labeled metabolites in hepatocyte incubations. Isotope ratio monitoring quantifies metabolic flux .

Q. What mechanistic insights can be gained from studying the compound’s degradation under oxidative stress conditions?

Methodological Answer: Expose the compound to Fenton’s reagent (Fe²⁺/H₂O₂) or cytochrome P450 mimics (e.g., porphyrin catalysts). UPLC-QTOF identifies oxidative metabolites (e.g., hydroxylation at the imidazole ring). EPR spectroscopy detects radical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.